3-Bromo-N-cyclopentylisonicotinamide
Description
3-Bromo-N-cyclopentylisonicotinamide is a brominated pyridine derivative with a cyclopentyl-substituted amide moiety. Its structure comprises a pyridine ring substituted with a bromine atom at the 3-position and an isonicotinamide group functionalized with a cyclopentyl substituent. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
3-bromo-N-cyclopentylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-7-13-6-5-9(10)11(15)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXWXHXZUWBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopentylisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of the cyclopentyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under the presence of light to facilitate the bromination process . The brominated product is then reacted with cyclopentylamine to yield the final compound.
Industrial Production Methods
Industrial production of 3-Bromo-N-cyclopentylisonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopentylisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Isonicotinamides: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
3-Bromo-N-cyclopentylisonicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopentylisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 3-Bromo-N-cyclopentylisonicotinamide, enabling comparative analysis of substituent effects:
Key Findings:
Substituent Position and Reactivity :
- Bromine at the 3-position (as in the target compound) enhances electrophilic aromatic substitution (EAS) reactivity compared to 4-bromo analogues (e.g., N-(4-Bromopyridin-2-yl)acetamide) due to meta-directing effects .
- Cyclopentylamide introduces steric hindrance, reducing nucleophilic attack rates compared to methyl or acetamide groups .
Bioactivity Trends :
- Amine-containing analogues (e.g., 3-Bromo-5-chloropyridin-2-amine) exhibit higher solubility in polar solvents but lower membrane permeability than amide derivatives like 3-Bromo-N-cyclopentylisonicotinamide .
- The cyclopentyl group may improve metabolic stability compared to smaller alkyl substituents (e.g., methyl), as seen in pharmacokinetic studies of related compounds .
Synthetic Utility :
- Brominated pyridines with amide groups are key intermediates in Suzuki-Miyaura couplings, where the cyclopentyl group may hinder cross-coupling efficiency compared to less bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
